1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile
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Overview
Description
1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological activities. This particular compound features a hydroxy group, a methylphenyl group, and two nitrile groups attached to the indole core, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted aniline and performing a series of reactions such as nitration, reduction, and cyclization can yield the desired indole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield indole-2-one derivatives, while reduction of nitrile groups can produce primary amines.
Scientific Research Applications
1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2-phenyl-1H-indole-5,6-dicarbonitrile: Lacks the methyl group on the phenyl ring.
2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile: Lacks the hydroxy group.
1-hydroxy-2-(4-methylphenyl)-1H-indole-3-carbonitrile: Has a nitrile group at a different position.
Uniqueness
1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H11N3O |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C17H11N3O/c1-11-2-4-12(5-3-11)16-7-13-6-14(9-18)15(10-19)8-17(13)20(16)21/h2-8,21H,1H3 |
InChI Key |
BRSZLKKHYLVRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2O)C#N)C#N |
Origin of Product |
United States |
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